4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine
Overview
Description
4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine is a useful research compound. Its molecular formula is C17H26BNO3 and its molecular weight is 303.2 g/mol. The purity is usually 95%.
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Mechanism of Action
- The primary target of this compound is likely a specific enzyme or receptor involved in cellular processes. Unfortunately, precise information about the exact target remains limited in the available literature .
- Without specific data, we can only speculate on the affected pathways. However, boron-containing compounds often impact cellular signaling pathways, enzymatic reactions, or gene expression .
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine plays a significant role in various biochemical reactions, particularly those involving boron chemistry. The dioxaborolane group can participate in borylation reactions, which are essential for the synthesis of various organic compounds. This compound interacts with enzymes and proteins that facilitate these reactions, such as palladium catalysts in the presence of transition metals . The nature of these interactions often involves the formation of boronate esters, which can further react to form more complex molecules.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways by interacting with cellular proteins and enzymes. For instance, it has been shown to affect the hydroboration of alkyl or aryl alkynes and alkenes, which can alter cellular metabolism and gene expression . Additionally, the compound’s ability to form boronate esters can impact cellular functions by modifying the activity of specific enzymes and proteins involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of boronate esters with biomolecules, which can lead to enzyme inhibition or activation. For example, the compound can inhibit enzymes involved in oxidative stress responses by forming stable boronate complexes . Additionally, it can activate certain enzymes by facilitating the transfer of boron-containing groups, thereby altering gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to air and moisture . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings where it can continuously interact with cellular proteins and enzymes. Its stability and activity may decrease over extended periods, necessitating careful handling and storage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity . At higher doses, it can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing adverse reactions.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to boron chemistry. The compound interacts with enzymes such as palladium catalysts, which facilitate the formation of boronate esters . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. Additionally, the compound can influence the activity of enzymes involved in oxidative stress responses, further impacting cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s boron-containing group can facilitate its binding to cellular proteins, allowing it to be transported to various cellular compartments . This localization can impact the compound’s activity and function, as it can interact with different enzymes and proteins depending on its distribution within the cell.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular proteins. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the presence of the dioxaborolane group can facilitate its localization to the nucleus, where it can interact with nuclear proteins and influence gene expression. This subcellular targeting can enhance the compound’s activity and specificity in biochemical reactions.
Properties
IUPAC Name |
4-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)15-8-6-5-7-14(15)13-19-9-11-20-12-10-19/h5-8H,9-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNXVDLZTGODQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585933 | |
Record name | 4-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876316-33-5 | |
Record name | 4-[[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=876316-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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